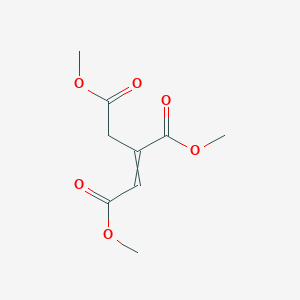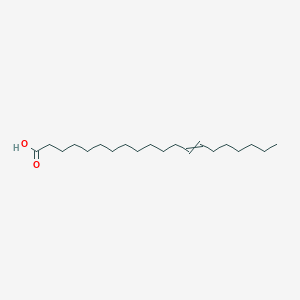
13-Eicosenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Eicosenoic acid, also known as (Z)-13-Eicosenoic acid or paullinic acid, is a monounsaturated fatty acid with the molecular formula C20H38O2. It is characterized by a cis double bond at the 13th carbon position. This compound is found in various natural sources, including certain plant seed oils and marine organisms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Eicosenoic acid can be achieved through various methods. One practical approach involves the coupling reaction between commercially available terminal alkynes and bromoalkanoic acids. This method allows the formation of very-long-chain fatty acids (VLCFAs) in two steps . Another method involves the Wittig reaction, which is used to prepare (Z)-configured monoenes in a single step .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plant seed oils. The extraction process includes steps like solvent extraction, purification, and distillation to obtain the desired purity and concentration .
化学反应分析
Types of Reactions: 13-Eicosenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidized products.
Reduction: This reaction involves the addition of hydrogen, resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions typically involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas and metal catalysts like palladium or platinum. Conditions involve high pressure and temperature.
Substitution: Common reagents include alcohols, amines, and acids.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters, amides, and other derivatives.
科学研究应用
13-Eicosenoic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 13-Eicosenoic acid involves its interaction with various molecular targets and pathways. It acts as a signaling molecule in lipid metabolism and inflammation. The compound is metabolized by enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of eicosanoids, which are involved in regulating inflammation, immune response, and other physiological processes .
相似化合物的比较
13-Eicosenoic acid can be compared with other similar compounds, such as:
Gondoic acid (cis-11-Eicosenoic acid): Similar in structure but with the double bond at the 11th carbon position.
Erucic acid (cis-13-Docosenoic acid): Similar in structure but with a longer carbon chain (22 carbons).
Oleic acid (cis-9-Octadecenoic acid): Similar in structure but with a shorter carbon chain (18 carbons) and the double bond at the 9th carbon position
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in specific contexts.
属性
分子式 |
C20H38O2 |
|---|---|
分子量 |
310.5 g/mol |
IUPAC 名称 |
icos-13-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22) |
InChI 键 |
URXZXNYJPAJJOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=CCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)
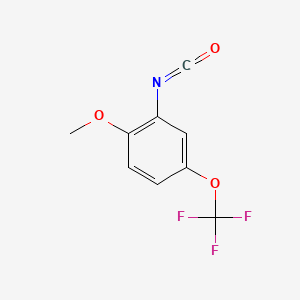
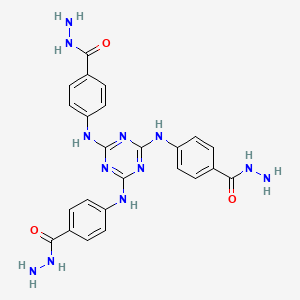
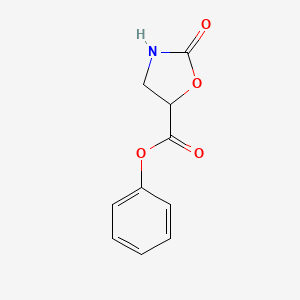
![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)

![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
![[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate](/img/structure/B12511490.png)
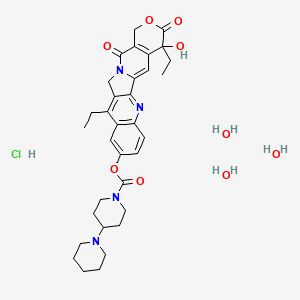
![3-[2-[4-(Trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoic acid](/img/structure/B12511497.png)
![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)
![7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B12511503.png)
![3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B12511526.png)
